Superior Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors (nAChRs) Compared to α4β2 and Muscle-Type Subtypes
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid demonstrates high antagonist potency at the human α3β4 nAChR subtype (IC50 = 1.8 nM), significantly exceeding its activity at the α4β2 (IC50 = 12 nM) and muscle-type α1β1γδ (IC50 = 7.9 nM) subtypes. This potency profile is crucial as α3β4 nAChRs are implicated in nicotine addiction and certain neurological disorders, offering a more targeted pharmacological tool [1].
| Evidence Dimension | Antagonist potency (IC50) at human nAChR subtypes |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (α3β4); IC50 = 12 nM (α4β2); IC50 = 7.9 nM (α1β1γδ) |
| Comparator Or Baseline | nAChR subtype α3β4 vs. α4β2 vs. α1β1γδ |
| Quantified Difference | 1.8 nM (α3β4) vs. 12 nM (α4β2): 6.7-fold more potent at α3β4. 1.8 nM (α3β4) vs. 7.9 nM (α1β1γδ): 4.4-fold more potent at α3β4. |
| Conditions | Human SH-SY5Y cells (α3β4, α4β2, α4β4) and TE671/RD cells (α1β1γδ); inhibition of carbamylcholine-induced 86Rb+ efflux [1]. |
Why This Matters
The exceptional potency at α3β4 nAChR enables selective investigation of this receptor subtype in addiction and pain models, where off-target effects from other nAChRs can confound results.
- [1] EcoDrugPlus Database. Compound ID: 2126094. 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid. View Source
